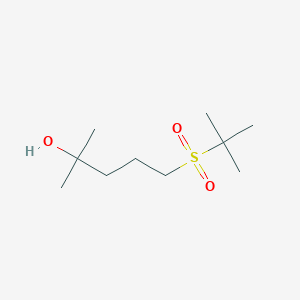![molecular formula C15H14ClN3S B14549150 2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene CAS No. 62156-86-9](/img/structure/B14549150.png)
2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an azido group, a chlorophenyl group, and a sulfanyl group attached to a trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of azidation reagents such as sodium azide, and the process may be facilitated by catalysts or specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would focus on optimizing reaction conditions to maximize yield and minimize by-products, ensuring the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene is largely dependent on the functional groups present in the molecule. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The sulfanyl group can act as a nucleophile in various reactions, while the chlorophenyl group can undergo electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Azido-5-chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene: shares similarities with other azido-containing compounds such as azidobenzene and azidomethylbenzene.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications in various fields of research. The presence of both azido and sulfanyl groups makes it a versatile compound for synthetic and analytical purposes.
Properties
CAS No. |
62156-86-9 |
|---|---|
Molecular Formula |
C15H14ClN3S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(2-azido-5-chlorophenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClN3S/c1-9-6-10(2)15(11(3)7-9)20-14-8-12(16)4-5-13(14)18-19-17/h4-8H,1-3H3 |
InChI Key |
PUSKGYVYNPTFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=C(C=CC(=C2)Cl)N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


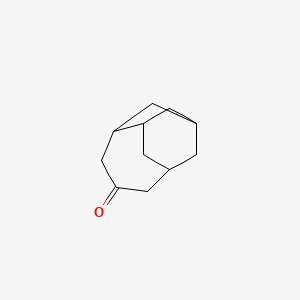
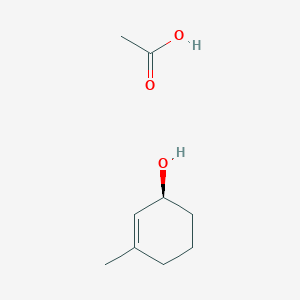
![[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14549077.png)
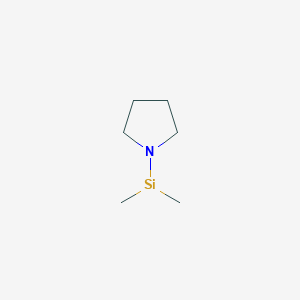
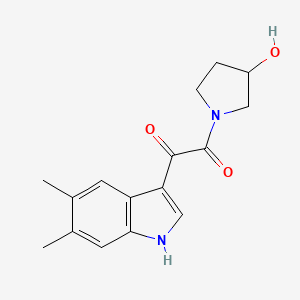
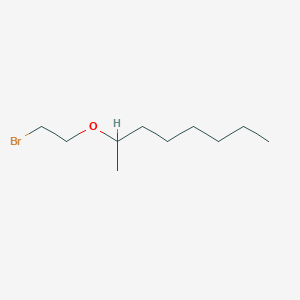
![S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549107.png)
![3-Phenyl-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene](/img/structure/B14549109.png)
![Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14549116.png)
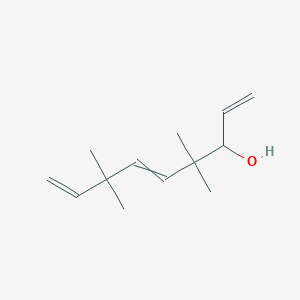
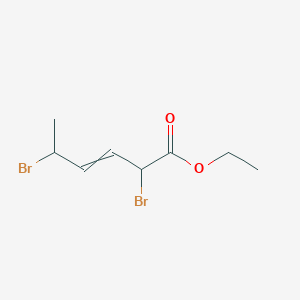
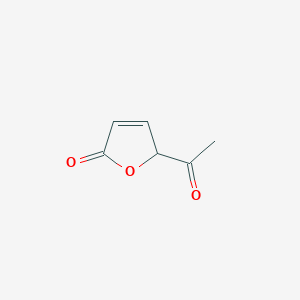
![2-Chlorobenzo[f][1,7]naphthyridine](/img/structure/B14549138.png)
